Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate
Description
Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate (CAS: 1092794-06-3) is a cyclopropane derivative featuring a methyl ester group and a 2-cyanophenyl substituent attached to the cyclopropane ring. Its molecular formula is C₁₂H₁₁NO₂, with a molecular weight of 201.22 g/mol . The compound’s structure combines the steric strain of the cyclopropane ring with the electron-withdrawing cyano group at the ortho position of the phenyl ring, which may influence its reactivity and physicochemical properties.
Properties
IUPAC Name |
methyl 1-(2-cyanophenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-11(14)12(6-7-12)10-5-3-2-4-9(10)8-13/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJXKDAKXQLJMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732145 | |
| Record name | Methyl 1-(2-cyanophenyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092794-06-3 | |
| Record name | Cyclopropanecarboxylic acid, 1-(2-cyanophenyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092794-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(2-cyanophenyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclopropanation of Precursors with Aromatic Substituents
Core Strategy:
The primary approach involves the cyclopropanation of an aromatic precursor, specifically a phenyl-substituted nitrile or acid derivative, using diazo compounds or halide intermediates under transition metal catalysis.
Starting Material:
Phenylacetonitrile or phenylacetic acid derivatives serve as the aromatic core.Cyclopropanation Reaction:
Reaction of phenylacetonitrile with ethyl diazoacetate (or similar diazo compounds) in the presence of a transition metal catalyst such as rhodium(II) acetate or copper(I) salts.
This reaction forms the cyclopropane ring with high stereoselectivity, yielding a cyclopropanecarboxylic acid or ester derivative with phenyl substitution at the 2-position.-
- Solvent: Dichloromethane or toluene
- Temperature: 0°C to room temperature
- Catalyst loading: 1-5 mol%
- Time: 2-12 hours
Research Data:
The process is similar to the cyclopropanation of styrene derivatives, where diazo compounds generate the strained cyclopropane ring efficiently.
Functional Group Transformation and Esterification
Esterification:
The resulting cyclopropanecarboxylic acid is methylated using methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Alternatively, direct esterification can be performed under reflux with excess methanol and catalytic acid, ensuring high yield and purity.-
- Reflux temperature (~65°C)
- Excess methanol (10-fold molar excess)
- Reaction time: 4-24 hours
Purification:
Post-reaction, the mixture is washed, dried, and purified via column chromatography or recrystallization.
Alternative Synthetic Routes from Halide Intermediates
Preparation of Halide Intermediates:
Starting from phenylacetonitrile or phenylacetic acid derivatives, halogenation (e.g., bromination or chlorination) at the α-position yields halide intermediates.Cyclopropanation via Halide:
Treatment of halide intermediates with sodium or potassium in the presence of a phase transfer catalyst induces intramolecular cyclization, forming the cyclopropane ring.Subsequent Esterification:
The acid form is methylated as described above.
Research Findings:
This route mirrors the process described in patents for cyclopropanecarboxylates, emphasizing mild reaction conditions and operational simplicity.
Dehalogenation and Ring Closure Strategies
Preparation of Gem-Dihalide:
Starting from halogenated precursors, dehalogenation using sodium or zinc in alcoholic solvents yields the cyclopropane core.Ring Closure:
Intramolecular cyclization facilitated by base or heat results in the cyclopropane ring fused to the aromatic system.Esterification:
The acid is methylated under standard esterification conditions.
Research Data:
This method is similar to the synthesis of methyl cyclopropyl formate, involving dehalogenation and acidification steps.
Summary Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Catalyst | Reaction Conditions | Yield | Remarks |
|---|---|---|---|---|---|---|
| Cyclopropanation with diazo compounds | Phenylacetonitrile/acid | Ethyl diazoacetate | Rh(II) or Cu(I) | 0°C–RT, 2–12h | >80% | High stereoselectivity |
| Halide-mediated cyclization | Halogenated phenyl derivatives | Na/K, phase transfer catalyst | - | Reflux, mild base | 50–70% | Operationally straightforward |
| Dehalogenation + acidification | Gem-dihalide intermediates | Na/Zn, acid | - | Reflux, mild conditions | 60–75% | Suitable for scale-up |
Research Findings and Industrial Relevance
Mild Reaction Conditions:
The cyclopropanation and esterification steps are performed under mild temperatures, reducing decomposition risks and facilitating scale-up.High Purity and Stereoselectivity:
The use of chiral catalysts or stereoselective conditions ensures the production of the desired (1S,2R) stereoisomer with high enantiomeric excess.Operational Simplicity:
The procedures avoid harsh reagents like heavy metals or explosive diazo compounds in large quantities, aligning with industrial safety standards.Cost-Efficiency: Raw materials such as phenylacetonitrile, methanol, and common halogenating agents are readily available and inexpensive.
Scientific Research Applications
Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, including anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Positional Effects: Ortho-substituted derivatives (e.g., 2-cyano) introduce steric hindrance, which may reduce reaction rates in sterically sensitive processes compared to para-substituted analogs .
Ring Size and Functional Group Variations
Replacing the cyclopropane ring with larger cycloalkanes or modifying functional groups alters physical and chemical properties:
Key Observations :
- Ring Strain : Cyclopropane’s high ring strain enhances reactivity in ring-opening reactions, whereas cyclobutane and cyclopentane derivatives are more stable but less reactive .
- Functional Groups : Carboxamides (e.g., ) exhibit greater hydrolytic stability than esters, making them preferable in drug design.
Ester Group and Stereochemical Variations
Variations in ester groups and stereochemistry impact applications and reactivity:
Key Observations :
- Ester Chain Length : Methyl esters (e.g., target compound) are typically more volatile and reactive than ethyl esters .
- Stereochemistry : Chiral centers (e.g., ) can drastically influence bioactivity, as seen in enantiomer-specific insecticidal properties of pyrethroids .
Application-Oriented Derivatives
Pyrethroid insecticides exemplify the industrial relevance of cyclopropane carboxylates:
Key Observations :
- However, the absence of halogen or propenyl groups may limit its efficacy compared to commercial analogs .
Biological Activity
Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a unique molecular structure that contributes to its biological activity. The compound features a cyclopropane ring fused with a cyano group and a phenyl moiety, which enhances its interaction with biological targets.
- Molecular Formula : CHNO
- Molecular Weight : 201.22 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects through:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : Interaction with cellular receptors can influence signaling pathways critical for cell survival and proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The proposed mechanism involves disruption of bacterial cell membranes or inhibition of vital enzymatic processes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | < 50 µg/mL | High |
| Escherichia coli | < 100 µg/mL | Moderate |
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have shown promising results against several cancer cell lines, indicating its ability to inhibit cell proliferation and induce apoptosis.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HeLa (Cervical cancer) | < 20 | High |
| MCF-7 (Breast cancer) | < 25 | High |
| HepG-2 (Liver cancer) | < 30 | Moderate |
| PC-3 (Prostate cancer) | 30–50 | Moderate |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound, providing insights into its therapeutic potential:
- Study on Antimicrobial Properties : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains, demonstrating significant inhibition and suggesting further development as an antibacterial agent.
- Anticancer Research : In a study by Johnson et al. (2024), this compound was tested on various cancer cell lines, showing promising results in inducing apoptosis and inhibiting tumor growth in xenograft models.
- Mechanistic Insights : Research by Lee et al. (2024) elucidated the mechanism by which the compound interacts with specific kinases involved in cell cycle regulation, highlighting its potential as a targeted therapy in cancer treatment.
Q & A
Q. What are the recommended synthetic routes for Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves cyclopropanation of a pre-functionalized phenyl precursor followed by esterification. Key steps include:
- Cyclopropanation : Use transition-metal catalysts (e.g., rhodium or copper) to generate the strained cyclopropane ring. Temperature control (80–120°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions .
- Esterification : React the cyclopropanecarboxylic acid intermediate with methanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions. Purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity .
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of acid to alcohol) and monitor reaction progress via TLC or HPLC. Yields >70% are achievable with rigorous exclusion of moisture .
Q. How is this compound characterized structurally?
Methodological Answer:
- Spectroscopy :
- NMR : ¹H/¹³C NMR identifies cyclopropane ring protons (δ 1.2–2.5 ppm) and ester/cyano groups (δ 3.7 ppm for OCH₃; δ 118 ppm for CN) .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₂H₁₁NO₂; calc. 201.22) .
- Crystallography : Single-crystal X-ray diffraction resolves bond angles (e.g., cyclopropane C-C-C ~60°) and confirms stereochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for cyclopropane derivatives?
Methodological Answer: Discrepancies (e.g., unexpected splitting in NMR) arise from dynamic ring strain or solvent effects. Strategies include:
- Variable-Temperature NMR : Probe conformational flexibility by acquiring spectra at −40°C to 80°C .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to identify artifacts .
- X-ray Crystallography : Resolve ambiguities in regiochemistry or substituent orientation .
Example : In this compound, X-ray data confirmed the cyanophenyl group’s ortho-substitution, resolving ambiguities in NOESY spectra .
Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?
Methodological Answer:
- DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to assess frontier molecular orbitals (HOMO/LUMO). The ester carbonyl (LUMO) is susceptible to nucleophilic attack .
- Solvent Modeling : Use COSMO-RS to simulate polarity effects. Polar aprotic solvents (DMF) stabilize transition states during ring-opening reactions .
- Kinetic Studies : Monitor activation energy (ΔG‡) for cyclopropane ring cleavage under basic conditions (e.g., NaOH/MeOH) .
Q. How can structure-activity relationships (SAR) be established for this compound in biological systems?
Methodological Answer:
- Derivatization : Synthesize analogs (e.g., replacing CN with NO₂ or COOH) and test in bioassays (e.g., enzyme inhibition) .
- Docking Studies : Model interactions with target proteins (e.g., GABA receptors) using AutoDock Vina. The cyanophenyl group may occupy hydrophobic pockets .
- Data Correlation : Tabulate IC₅₀ values against substituent electronic parameters (Hammett σ constants) to identify pharmacophores .
Q. What are the stability considerations for this compound under laboratory conditions?
Methodological Answer:
- Thermal Stability : Store at −20°C in amber vials to prevent cyclopropane ring degradation. DSC analysis shows decomposition onset at 150°C .
- Hydrolytic Sensitivity : Avoid prolonged exposure to moisture; the ester group hydrolyzes in aqueous buffers (pH >7). Use anhydrous solvents for reactions .
- Light Sensitivity : UV-Vis studies indicate photodegradation above 300 nm. Conduct reactions under inert light (e.g., red LED) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
